Azetidine-2,4-dicarboxylic acid

Descripción general

Descripción

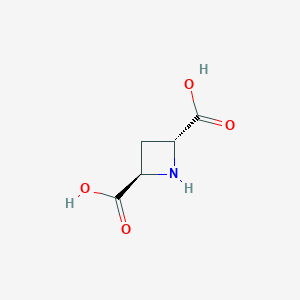

Azetidine-2,4-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Azetidine-2,4-dicarboxylic acid (ADA) is a compound of significant interest due to its biological activities, particularly its interactions with metabotropic glutamate receptors and its effects on cellular processes in various biological systems. This article presents a detailed overview of the biological activity of ADA, including its pharmacological properties, mechanisms of action, and implications in neurobiology and pathology.

Chemical Structure and Properties

This compound is a cyclic amino acid derivative characterized by a four-membered ring structure with two carboxylic acid groups attached. Its stereochemistry plays a crucial role in determining its biological activity, with the (2S,4S) enantiomer exhibiting significant receptor interaction compared to the (2R,4R) form.

Metabotropic Glutamate Receptor Interaction

Research has shown that ADA acts as a weak agonist for the human metabotropic glutamate receptor subtype mGlu2. In studies conducted using Chinese hamster ovary (CHO) cells expressing mGlu2 receptors, the (2S,4S)-ADA enantiomer inhibited forskolin-stimulated cAMP accumulation by approximately 33% at a concentration of 500 µM. Conversely, the (2R,4R)-ADA was found to be inactive at these receptors .

In further investigations, ADA demonstrated varying effects on different mGlu receptor subtypes. For instance, it failed to stimulate phosphoinositide hydrolysis in cells expressing mGlu1b and mGlu5a receptors at concentrations up to 1 mM . This suggests that while ADA has some agonistic properties at specific receptor subtypes, its overall efficacy may be limited.

Neuroprotective and Neurotoxic Effects

ADA's biological profile extends beyond receptor interactions to include neuroprotective and neurotoxic effects. In animal models, particularly in studies involving mice, high doses of azetidine-2-carboxylic acid (Aze), a related compound, induced oligodendrogliopathy resembling multiple sclerosis pathology without leukocyte infiltration. This was evidenced by significant morphological changes in oligodendrocytes and activation of proinflammatory pathways .

The compound's neurotoxic effects were linked to cellular stress responses, including endoplasmic reticulum stress and apoptosis in oligodendrocytes. Immunohistochemical analysis revealed myelin blistering and nuclear translocation of unfolded protein response markers .

Comparative Biological Activity

To better understand the biological activity of ADA compared to other compounds, a summary table is provided below:

| Compound | Receptor Interaction | Neuroprotective Effects | Neurotoxic Effects |

|---|---|---|---|

| This compound (ADA) | Weak agonist at mGlu2 | Limited | Induces oligodendrogliopathy |

| Azetidine-2-carboxylic acid (Aze) | Not applicable | Not applicable | Significant neurotoxicity |

The mechanisms underlying the biological activity of ADA involve complex interactions with neurotransmitter systems and cellular stress pathways. The dual action observed in some derivatives suggests that they may function as both agonists and positive modulators at NMDA receptors under different concentration conditions .

Moreover, ADA's structural similarity to proline allows it to interfere with protein synthesis processes by misincorporation into proteins such as myelin basic protein (MBP), further elucidating its potential role in demyelinating diseases .

Case Studies

Several case studies highlight the implications of ADA's biological activity:

- Oligodendrogliopathy Induction : A study involving adult CD1 mice demonstrated that high doses of Aze led to clinical signs similar to those seen in MBP-mutant mice. Pathological analyses indicated significant changes in oligodendrocyte morphology and function .

- Glutamate Potentiation : Research on cis-azetidine-2,4-dicarboxylic acid revealed its potent ability to enhance glutamate-induced calcium uptake in cerebellar granule cells, suggesting therapeutic potential for neurological disorders characterized by glutamate dysregulation .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

ADCA can be synthesized through various methods, often involving chiral auxiliaries to produce optically active forms. For instance, the use of S-1-phenylethylamine as a chiral auxiliary has been documented in the synthesis of enantiomeric pairs of ADCA, which are valuable in asymmetric synthesis applications . The absolute configurations of these compounds can be determined through techniques like X-ray crystallography.

Biological Activities

ADCA exhibits several biological activities that make it a subject of interest for pharmacological research:

- Inhibition of Collagen Synthesis : ADCA has been identified as a collagen synthesis inhibitor, which could have implications for diseases related to excessive collagen production such as fibrosis .

- Protein Folding Antagonism : It acts as a protein folding antagonist, suggesting potential applications in studying protein misfolding disorders .

- Toxicity and Detoxification Mechanisms : Research indicates that L-azetidine-2-carboxylic acid (a related compound) can cause toxicity in human and animal cells. However, certain microorganisms like Aspergillus nidulans have developed mechanisms to detoxify this compound, utilizing it as a nitrogen source via GABA catabolism . This highlights the ecological significance and potential biotechnological applications of ADCA.

Therapeutic Potential

ADCA's structural properties lend it potential therapeutic applications:

- Neuroprotective Effects : Some studies suggest that azetidine derivatives may have neuroprotective effects and could be explored for treating cognitive disorders related to memory and learning .

- Research in Cancer Therapy : Given its role in inhibiting collagen synthesis, ADCA may be investigated for its potential use in cancer therapies where tumor stroma remodeling is critical.

Case Study 1: Asymmetric Synthesis

A study demonstrated the successful asymmetric alkylation of propionamides derived from chiral azetidines. The stereochemical outcomes were compared with those from other ring systems, showcasing the versatility of ADCA derivatives in synthetic organic chemistry .

Case Study 2: Detoxification Pathways

Research on Aspergillus nidulans revealed that the AzhA hydrolase enzyme plays a crucial role in detoxifying azetidine derivatives. The study provided insights into how certain fungi can utilize toxic compounds effectively, presenting opportunities for bioremediation strategies .

Data Tables

Análisis De Reacciones Químicas

Decarboxylation Reactions

Aze-2,4-DC undergoes thermal or catalytic decarboxylation, losing one or both carboxylic acid groups under controlled conditions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Monodecarboxylation | Elevated temperature (150–200°C) | Azetidine-4-carboxylic acid | |

| Full decarboxylation | Strong acids/bases or metal catalysts | Azetidine + 2CO₂ |

The stereochemistry of the carboxylic acid groups influences reaction rates, with cis-isomers decarboxylating faster than trans-isomers due to intramolecular hydrogen bonding .

Esterification and Amidation

The carboxylic acid groups react with alcohols or amines to form esters or amides, enhancing solubility or modifying biological activity:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methanol (H₂SO₄) | Acid catalysis, reflux | Dimethyl azetidine-2,4-dicarboxylate | Prodrug synthesis |

| Ethanol (DCC/DMAP) | Room temperature | Diethyl azetidine-2,4-dicarboxylate | Intermediate for chiral auxiliaries |

| Primary amines | EDCI coupling | Bis-amide derivatives | NMDA receptor modulation |

Esterification preserves the azetidine ring while altering pharmacokinetic properties .

Coordination Chemistry

Aze-2,4-DC acts as a polydentate ligand, forming stable complexes with transition metals:

| Metal Ion | Coordination Mode | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | Bidentate (N,O) | Square-planar geometry | 8.2 ± 0.3 |

| Fe³⁺ | Tridentate (N,O,O) | Octahedral geometry | 12.1 ± 0.5 |

| Zn²⁺ | Tetradentate (N,O,O,O) | Tetrahedral geometry | 6.8 ± 0.2 |

These complexes are investigated for catalytic and biomedical applications, including MRI contrast agents .

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic or acid-catalyzed ring-opening:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HBr (48%) | Reflux, 6 hours | 3-Bromo-2,4-dicarboxybutylamine | Electrophilic addition |

| NaCN (aq.) | pH 10, 80°C | 3-Cyano-2,4-dicarboxybutylamine | Nucleophilic attack |

| H₂O (H⁺) | Acidic hydrolysis | Glutamic acid derivatives | Ring expansion |

Ring-opening pathways are critical for synthesizing linear amino acid analogs .

Biological Receptor Interactions

Aze-2,4-DC mimics glutamate in binding to ionotropic and metabotropic receptors:

| Receptor Type | Affinity (EC₅₀) | Functional Effect | Stereochemistry Dependence |

|---|---|---|---|

| NMDA receptor | 32.2 µM (trans-isomer) | Potentiation of Ca²⁺ influx | trans > cis |

| mGluR1 | 189.4 µM (trans) | Phosphoinositide hydrolysis | trans-selective |

| mGluR5 | 32.2 µM (trans) | Synaptic plasticity modulation | trans-selective |

The trans-isomer exhibits dual agonism/modulation at NMDA receptors, while the cis-isomer shows weaker activity .

Stereochemical Transformations

Stereoisomers interconvert under specific conditions, altering pharmacological profiles:

| Isomer | Conditions | Conversion Pathway | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| cis → trans | Basic pH (NaOH, 1M) | Epimerization via enolate | 2.3 × 10⁻⁴ |

| trans → cis | Acidic pH (HCl, 1M) | Protonation-induced ring strain | 1.1 × 10⁻⁵ |

Propiedades

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Azetidine-2,4-dicarboxylic acid interact with its target and what are the downstream effects?

A: this compound primarily interacts with metabotropic glutamate receptors (mGluRs) [, , , , , , , , , ]. It acts as an agonist at specific mGluR subtypes, stimulating phosphoinositide hydrolysis, a key signaling pathway in neurons [, ]. This activation can lead to various downstream effects, including modulation of long-term potentiation (LTP), a cellular mechanism for learning and memory [, ], and inhibition of glutamate release from microglia, potentially protecting neurons from excitotoxicity [].

Q2: What is known about the structure of this compound?

A: this compound is a rigid analog of glutamate [, ]. It exists as cis and trans isomers, with the cis isomer showing higher potency at NMDA receptors []. The synthesis of optically active forms has been achieved using chiral auxiliaries like (S)-1-phenylethylamine, allowing for the determination of absolute configuration through X-ray crystallography [].

Q3: How does this compound influence long-term potentiation (LTP)?

A: Studies show that this compound can both facilitate and inhibit LTP depending on the experimental conditions. For instance, intracerebroventricular injection of this compound prolonged LTP induced by weak tetanization in the dentate gyrus of rats [, ]. This effect was blocked by the mGluR antagonist (R,S)-α-methyl-4-carboxyphenylglycine, suggesting it was mediated by mGluR activation [].

Q4: What is the role of this compound in excitotoxicity?

A: this compound has shown neuroprotective effects against glutamate and NMDA-induced excitotoxicity in primary cultures of cerebellar neurons []. This protection is attributed to the activation of mGluR5, which counteracts the excitotoxic cascade []. Additionally, by inhibiting glutamate release from activated microglia, this compound indirectly prevents excessive glutamate levels that contribute to neuronal death [].

Q5: Are there any Structure-Activity Relationship (SAR) studies on this compound?

A: While detailed SAR studies on this compound itself are limited in the provided research, related studies exploring derivatives of this compound offer valuable insights [, ]. Modifications such as esterification and N-methylation have been investigated for their impact on activity and selectivity towards different glutamate receptor subtypes [, ].

Q6: What in vivo studies have been conducted on this compound?

A: this compound has been studied in vivo in rats. Intracerebroventricular injections were used to investigate its effects on LTP in the dentate gyrus [, ] and its behavioral effects in the open field test []. These studies highlight the potential of this compound to modulate neuronal activity and behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.